molecular formula C14H5F23O3 B12088073 1H,1H,7H-Perfluoroheptyl 1H,1H-perfluorohexyl carbonate

1H,1H,7H-Perfluoroheptyl 1H,1H-perfluorohexyl carbonate

Cat. No.: B12088073
M. Wt: 658.15 g/mol
InChI Key: NTBKFSSDCLNETK-UHFFFAOYSA-N
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Description

1H,1H,7H-Perfluoroheptyl 1H,1H-perfluorohexyl carbonate is a specialized organofluorine compound known for its unique chemical properties. This compound is characterized by its high fluorine content, which imparts exceptional chemical stability and resistance to degradation. It is used in various scientific and industrial applications due to its unique properties.

Preparation Methods

The synthesis of 1H,1H,7H-Perfluoroheptyl 1H,1H-perfluorohexyl carbonate typically involves the reaction of perfluoroheptyl alcohol with perfluorohexyl chloroformate under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The product is then purified through distillation or recrystallization to obtain the desired compound .

Industrial production methods for this compound may involve similar synthetic routes but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

1H,1H,7H-Perfluoroheptyl 1H,1H-perfluorohexyl carbonate undergoes various chemical reactions, including:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the carbonate group is replaced by other nucleophiles.

    Hydrolysis: In the presence of water or aqueous solutions, the compound can hydrolyze to form perfluoroheptyl alcohol and perfluorohexyl alcohol.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common due to the stability of the fluorinated groups.

Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis and oxidizing agents like potassium permanganate for oxidation reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1H,1H,7H-Perfluoroheptyl 1H,1H-perfluorohexyl carbonate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1H,1H,7H-Perfluoroheptyl 1H,1H-perfluorohexyl carbonate is primarily related to its chemical stability and resistance to degradation. The high fluorine content creates a strong barrier against chemical reactions, making the compound highly inert. This inertness is beneficial in applications where stability and resistance to harsh conditions are required. The molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

1H,1H,7H-Perfluoroheptyl 1H,1H-perfluorohexyl carbonate can be compared with other similar fluorinated compounds, such as:

The uniqueness of this compound lies in its specific combination of perfluoroheptyl and perfluorohexyl groups, which impart distinct chemical properties and reactivity.

Properties

Molecular Formula

C14H5F23O3

Molecular Weight

658.15 g/mol

IUPAC Name

2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl 2,2,3,3,4,4,5,5,6,6,6-undecafluorohexyl carbonate

InChI

InChI=1S/C14H5F23O3/c15-3(16)7(21,22)10(27,28)11(29,30)8(23,24)5(17,18)1-39-4(38)40-2-6(19,20)9(25,26)12(31,32)13(33,34)14(35,36)37/h3H,1-2H2

InChI Key

NTBKFSSDCLNETK-UHFFFAOYSA-N

Canonical SMILES

C(C(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)OC(=O)OCC(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F

Origin of Product

United States

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